molecular formula C19H18N2O2 B044503 1-Benzhydrylazetidin-3-yl 2-cyanoacetate CAS No. 116574-14-2

1-Benzhydrylazetidin-3-yl 2-cyanoacetate

Cat. No. B044503
M. Wt: 306.4 g/mol
InChI Key: KSZGPBFUBSHVTO-UHFFFAOYSA-N
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Description

"1-Benzhydrylazetidin-3-yl 2-cyanoacetate" is a compound of interest in various chemical synthesis and pharmaceutical research areas. While direct studies on this compound are scarce, insights can be drawn from related research on similar compounds and methodologies.

Synthesis Analysis

The synthesis of related azetidine compounds involves multi-step processes that can be adapted for 1-Benzhydrylazetidin-3-yl 2-cyanoacetate. For instance, an efficient two-step synthesis method for 3-amino-1-benzhydrylazetidine was developed, highlighting the potential pathways for synthesizing structurally similar compounds (Bryan M. Li et al., 2006).

Molecular Structure Analysis

While specific molecular structure analyses of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate are not directly available, studies on closely related compounds, such as azetidines and their derivatives, provide insights into the potential structural configurations and stability. These compounds often exhibit complex molecular geometries, influencing their chemical reactivity and physical properties.

Chemical Reactions and Properties

Azetidine derivatives participate in various chemical reactions, showcasing a wide range of reactivities due to their strained ring systems. For instance, the facile synthesis of ethyl 2-cyanoacetate derivatives from benzothiazole and ethyl bromocyanoacetate illustrates the reactivity of cyanoacetate groups in nucleophilic addition reactions (M. Nassiri & Forough Jalili Milani, 2020).

Scientific Research Applications

Efficient Synthesis Methods

The development of efficient synthesis methods for compounds related to 1-Benzhydrylazetidin-3-yl 2-cyanoacetate is a significant area of research. For instance, a streamlined process for synthesizing 3-amino-1-benzhydrylazetidine showcases the conversion of commercially available 1-benzhydrylazetidin-3-ol into valuable derivatives, indicating the compound's role in synthesizing amino azetidines, which are crucial in medicinal chemistry (Li et al., 2006). Additionally, an improved synthesis process for 1-benzhydrylazetidin-3-ol highlights the compound's importance in creating pharmaceutically significant moieties, demonstrating advancements in synthesis efficiency and purity (Reddy et al., 2010).

Novel Compound Synthesis

Research into synthesizing novel compounds using 1-Benzhydrylazetidin-3-yl 2-cyanoacetate derivatives has led to the creation of various heterocyclic and polyfunctional molecules. For example, the synthesis of Azelnidipine, a calcium channel blocker, from benzhydrylamine and epichlorohydrin via a series of reactions including nucleophilic substitution, cyclization, and esterification, demonstrates the compound's utility in pharmaceutical synthesis (Yu-kuan, 2008).

Antimicrobial and Antitumor Activities

The exploration of antimicrobial and antitumor activities of derivatives of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate has revealed promising results. Novel benzofuran derivatives synthesized from cyanoacetic acid-(1-benzofuran-2-yl-ethylidene) hydrazide showed significant in vitro anti-HIV, anticancer, antibacterial, and antifungal activities, highlighting the potential of these compounds in therapeutic applications (Rida et al., 2006). Additionally, the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from 2-cyano-N-(thiazol-2-yl) acetamide indicate the compound's role in developing new anticancer agents (Albratty et al., 2017).

Safety And Hazards

1-Benzhydrylazetidin-3-yl 2-cyanoacetate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

properties

IUPAC Name

(1-benzhydrylazetidin-3-yl) 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-12-11-18(22)23-17-13-21(14-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZGPBFUBSHVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433535
Record name 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydrylazetidin-3-yl 2-cyanoacetate

CAS RN

116574-14-2
Record name 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.25 g (0.05 mole) of cyanoacetic acid and 11.95 g (0.05 mole) of 1-benzhydryl-3-hydroxyazetidine were dissolved in 400 ml of tetrahydrofuran. 12.38 g (0.06 mole) of 1,3-dicyclohexylcarbodiimide were then added to the solution, whilst stirring, after which the mixture was stirred at 55° C. for 11 hours. At the end of this time, the mixture was cooled, precipitated crystals were removed and the solvent was removed by distillation under reduced pressure. The residue was dissolved in ethyl acetate and the resulting solution was washed with water and then dried over anhydrous sodium sulfate.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
11.95 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12.38 g
Type
reactant
Reaction Step Two

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